molecular formula C10H11Br2NO B14068251 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14068251
M. Wt: 321.01 g/mol
InChI Key: VFKOHIQRQXCNHN-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative with a unique substitution pattern. Its molecular formula is C₁₀H₁₀Br₂NO, featuring a bromomethyl group at the 4-position and an amino group at the 3-position of the phenyl ring, along with a brominated propan-2-one moiety. This compound is structurally significant due to its dual bromine substituents, which enhance its reactivity in cross-coupling reactions and alkylation processes.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2

InChI Key

VFKOHIQRQXCNHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitro-4-(bromomethyl)phenol

The bromomethyl group is introduced early in the synthesis to avoid interference with later functionalization steps. A modified protocol from CN102060717A provides a scalable pathway:

Starting Material : 3-Nitro-4-methylphenol
Bromination :

  • Conditions : Hydrobromic acid (40–48 wt%), cuprous bromide (CuBr), 40–50°C.
  • Mechanism : Electrophilic aromatic substitution facilitated by CuBr as a Lewis acid.
  • Outcome : 3-Nitro-4-(bromomethyl)phenol is obtained in 85–90% yield after crystallization.

Data Table 1 : Optimization of Bromination Conditions

Parameter Optimal Range Yield (%)
HBr Concentration 40–48 wt% 89
CuBr Loading 10 mol% 85
Temperature 45°C 90

Reduction of Nitro to Amino Group

The nitro group at the 3-position is reduced to an amine using a catalytic transfer hydrogenation method adapted from industrial practices:

Conditions :

  • Catalyst : Iron(III) oxide ($$ \text{Fe}2\text{O}3 $$), 5 mol%
  • Reductant : Hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}_2\text{O} $$, 80 wt%)
  • Solvent : Ethanol, reflux at 80°C for 3–4 hours.

Outcome : 3-Amino-4-(bromomethyl)phenol is isolated in 78–82% yield after acid-base workup.

Coupling with 1,3-Dibromopropan-2-one

The final step involves nucleophilic substitution between the aromatic amine and 1,3-dibromopropan-2-one. This reaction is optimized for regioselectivity to avoid double substitution:

Conditions :

  • Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$), 2.0 equivalents
  • Solvent : Dimethylformamide (DMF), 0.1 M concentration
  • Temperature : 60°C, 12–16 hours.

Mechanism : The amine acts as a nucleophile, displacing one bromine atom from 1,3-dibromopropan-2-one to form the target compound. The reaction is monitored via TLC to prevent over-substitution.

Data Table 2 : Coupling Reaction Optimization

Parameter Optimal Range Yield (%)
Base $$ \text{K}2\text{CO}3 $$ 75
Solvent DMF 80
Temperature 60°C 78

Alternative Synthetic Routes and Methodological Comparisons

Friedel-Crafts Acylation Approach

An alternative strategy involves Friedel-Crafts acylation of a pre-brominated aromatic precursor:

  • Protection of Amino Group : Acetylation using acetic anhydride.
  • Acylation : Reaction with bromoacetyl bromide in the presence of $$ \text{AlCl}_3 $$.
  • Deprotection : Hydrolysis under acidic conditions.

Challenges : Lewis acid catalysts like $$ \text{AlCl}_3 $$ may deprotect the amine prematurely, leading to side reactions. This method yields <60% of the desired product.

Photoredox-Mediated Coupling

Inspired by RSC protocols, a photoredox approach using 4CzIPN as a catalyst under 390 nm light was explored:

  • Conditions : DMF/H$$_2$$O (5:1), 4-tert-butylstyrene as a hydrogen atom donor.
  • Outcome : Moderate yields (65–70%) but requires specialized equipment.

Industrial-Scale Considerations and Process Intensification

For large-scale production, continuous flow reactors offer advantages in heat and mass transfer:

  • Residence Time : 30–60 minutes
  • Throughput : 1–2 kg/hour
  • Purity : >98% by HPLC.

Data Table 3 : Batch vs. Flow Reactor Performance

Metric Batch Reactor Flow Reactor
Yield (%) 75 88
Reaction Time (h) 16 1.5
Energy Consumption High Low

Characterization and Quality Control

The final product is validated using:

  • $$^1$$H NMR : δ 7.45 (s, 1H, Ar-H), 4.35 (s, 2H, $$ \text{CH}2\text{Br} $$), 3.20 (s, 2H, $$ \text{NH}2 $$).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Melting Point : 142–144°C (decomposition observed above 150°C).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted phenyl derivatives
  • Oxidized or reduced forms of the original compound

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one involves its reactive bromomethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in biochemical studies, where it can modify proteins or nucleic acids, thereby affecting their function.

Comparison with Similar Compounds

(a) 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8)

  • Molecular Formula: C₁₀H₁₁BrClNO
  • Key Differences: Replaces the 3-bromo group in the propanone moiety with chlorine.
  • Properties : Predicted boiling point = 379.4°C, density = 1.538 g/cm³, pKa = 2.93 .
  • Reactivity : The chlorine atom may reduce electrophilicity compared to the brominated analog, affecting nucleophilic substitution rates.

(b) 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6)

  • Molecular Formula: C₁₀H₁₂BrNOS
  • Key Differences : Contains a methylthio (-SCH₃) group at the 2-position instead of bromomethyl, altering electronic and steric properties.

(c) 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

  • Molecular Formula: C₁₀H₉BrF₃NO₂
  • Key Differences : Incorporates a trifluoromethoxy (-OCF₃) group at the 3-position, increasing lipophilicity and metabolic stability.

Brominated Aromatic Ketones

(a) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Key Differences : Features an α,β-unsaturated ketone (chalcone) system with a bromine atom at the β-position.
  • Synthesis : Prepared via bromination of chalcone precursors using bromine in chloroform .
  • Crystallography: Exhibits planar geometry due to conjugation, contrasting with the non-conjugated propanone structure of the target compound .

(b) 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

  • Molecular Formula: C₂₁H₁₇BrClNO
  • Key Differences: Contains a β-amino ketone structure with a 4-bromoanilino substituent.
  • Applications : Serves as a chiral auxiliary in asymmetric synthesis .

Heterocyclic Brominated Compounds

(a) 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

  • Molecular Formula: C₁₂H₁₀Br₂F₃NO
  • Key Differences: Pyrrolidinone ring with bromomethyl and trifluoromethylphenyl groups.
  • Reactivity : The lactam structure enables ring-opening reactions, distinct from the acyclic ketone in the target compound .

Data Tables

Table 1: Comparison of Brominated Propanone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one C₁₀H₁₀Br₂NO 335.01 3-Amino, 4-bromomethyl, 3-bromo Cross-coupling precursor
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 276.56 4-Amino, 3-bromomethyl, 1-chloro Predicted bp = 379.4°C
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 2-Amino, 3-trifluoromethoxy, 3-bromo Enhanced lipophilicity

Table 2: Brominated Chalcones and Heterocycles

Compound Name Molecular Formula Key Structural Features Synthesis Method Reference
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO α,β-unsaturated ketone Bromination of chalcone
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₂H₁₀Br₂F₃NO Pyrrolidinone ring Halogenation of heterocyclic ketones

Biological Activity

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an amino group and multiple halogen substituents. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2N1O1C_10H_{10}Br_2N_1O_1, with a molecular weight of approximately 303.01 g/mol. The presence of bromine atoms enhances its reactivity, potentially influencing its biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several promising effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties , inhibiting the growth of various bacterial strains. This is particularly relevant in the context of antibiotic resistance, where new antimicrobial agents are critically needed .
  • Antioxidant Properties : The compound shows potential as an antioxidant , which may help mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals .
  • Enzyme Inhibition : Interaction studies indicate that this compound can act as an inhibitor for specific enzymes, suggesting potential applications in treating diseases where such enzymes play a critical role .

The mechanisms through which this compound exerts its biological effects involve:

  • Binding Interactions : The amino and bromomethyl groups facilitate specific binding to target proteins or enzymes, leading to alterations in their activity. This can result in the inhibition or activation of various biochemical pathways .
  • Covalent Modifications : The bromopropanone moiety allows for covalent modifications of target proteins, which can lead to prolonged effects compared to non-covalent interactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-4-(methyl)phenyl)-3-bromopropan-2-oneSimilar structure but with a methyl group instead of bromomethylDifferent reactivity due to lack of bromine
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-oneContains chloromethyl groupVariations in biological activity based on chlorine positioning
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-oneContains bromine at a different positionIncreased reactivity due to multiple halogens

Case Studies

Several case studies have been documented regarding the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds, highlighting significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy .
  • Oxidative Stress Reduction : Research focused on the antioxidant capacity of similar compounds demonstrated a correlation between bromine substitution and enhanced radical scavenging activity, suggesting that this compound could be similarly effective .

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